2-Fluoro-3-(trifluoromethyl)phenacyl bromide

Overview

Description

Molecular Structure Analysis

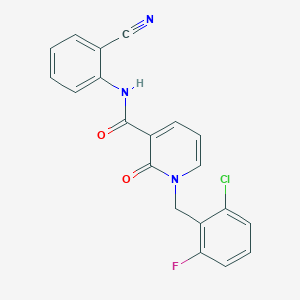

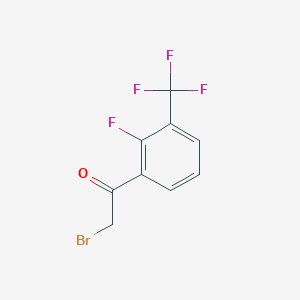

The molecular formula of 2-Fluoro-3-(trifluoromethyl)phenacyl bromide is C9H5BrF4O. Its molecular weight is 285.04 . The IUPAC name is 2-bromo-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone .Physical And Chemical Properties Analysis

2-Fluoro-3-(trifluoromethyl)phenacyl bromide is a solid crystal at room temperature . It has a boiling point of 46.9-47.7°C . The predicted density is 1.658±0.06 g/cm3 .Scientific Research Applications

Proteomics Research

2-Fluoro-3-(trifluoromethyl)phenacyl bromide: is utilized in proteomics research as a biochemical tool. It aids in the identification and quantification of proteins and their modifications, which is crucial for understanding cellular processes .

Synthesis of Pharmaceuticals

This compound serves as a reaction intermediate in the synthesis of pharmaceuticals. Its reactivity with various organic substrates allows for the creation of a diverse range of medicinal compounds.

Agrochemical Production

Dye Manufacturing

The chemical is employed in the production of dyes. Its molecular structure is conducive to binding with color agents, making it a valuable component in the dye synthesis process.

Material Science

Researchers in material science use this compound to develop new materials with specific properties, such as increased durability or enhanced electrical conductivity .

Chemical Synthesis

2-Fluoro-3-(trifluoromethyl)phenacyl bromide: is a versatile reagent in chemical synthesis. It is involved in various reactions, including the creation of complex organic molecules that have applications across different scientific fields .

Safety and Hazards

2-Fluoro-3-(trifluoromethyl)phenacyl bromide is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word is “Danger”. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The hazard statements include H314, and the precautionary statements include P260, P271, and P280 .

properties

IUPAC Name |

2-bromo-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O/c10-4-7(15)5-2-1-3-6(8(5)11)9(12,13)14/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFALZDRQGOFSDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-(trifluoromethyl)phenacyl bromide | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2572154.png)

![4-benzoyl-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2572157.png)

![4-(azepan-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2572160.png)

![Ethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2572161.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2572164.png)

![(Z)-methyl 2-(2-((2-phenylacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2572166.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,3-dimethylimidazole-4-carboxamide](/img/structure/B2572167.png)

![N-(4-Methylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2572170.png)